Cas no 211915-06-9 (Dabigatran etexilate)

El dabigatrán etexilato es un profármaco oral que se convierte en dabigatrán, un inhibidor directo y reversible de la trombina (factor IIa). Como anticoagulante, actúa bloqueando la actividad de la trombina, enzima clave en el proceso de coagulación sanguínea. Su mecanismo de acción específico permite una anticoagulación predecible sin necesidad de un monitoreo rutinario de los niveles de coagulación, a diferencia de los antagonistas de la vitamina K. Presenta un perfil farmacocinético consistente, con una biodisponibilidad oral del 6-7% y una vida media de 12-14 horas en adultos sanos. Su uso está indicado en la prevención de accidentes cerebrovasculares y embolias sistémicas en pacientes con fibrilación auricular no valvular, así como en la profilaxis de trombosis venosa profunda después de cirugías ortopédicas mayores. Su perfil de interacciones medicamentosas es más limitado en comparación con otros anticoagulantes clásicos.
Dabigatran etexilate structure
Dabigatran etexilate structure
Nombre del producto:Dabigatran etexilate
Número CAS:211915-06-9
MF:C34H41N7O5
Megavatios:627.733247518539
CID:66856
PubChem ID:135565674

Dabigatran etexilate Propiedades químicas y físicas

Nombre e identificación

    • Dabigatran etexilate
    • N-[2-[4-[N-(Hexyloxycarbonyl)amidino]phenylaminomethyl]-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-beta-alanine ethyl ester
    • BIBR-1048(Dabigatran etexilate)
    • N-[2-[4-[N-(Hexyloxycarbonyl)aMidino]phenylaMinoMethyl]-1-Methyl-1H-benziMidazol-5-ylcarbonyl]-N-(2-
    • BIBR 1048
    • BIBR-1048
    • Prazaxa
    • DabigatranEtexilate(freebase) N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanineethylester
    • Dabigatran etexilate mesylate base
    • N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine, ethyl ester
    • phenol red sodium salt
    • PHENOL RED,ACS
    • phenolsulfonephthalein sodium
    • phenolsulfonphthalein sodium salt
    • phenolsulphophthaleine sodium salt
    • PR sodium salt
    • Dabigatran Etexilate iMpurity
    • Pradaxa (TN)
    • ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate
    • BIBR1048
    • DSSTox_RID_97355
    • DSSTox_CID_31470
    • DSSTox_GSID_57681
    • Dabigatran etexilate (USAN/INN)
    • EBD35035
    • Tox21_113924
    • STL483396
    • STL450990
    • s2154
    • BDBM50432209
    • D07144
    • AB01274780_02
    • A815191
    • ethyl N-[(2-{[(4-{N-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]met
    • DTXSID4057681
    • EC 606-722-8
    • DABIGATRAN ETEXILATE [MART.]
    • Z2235811583
    • Ethyl 3-[[[4-[[[(hexyloxyl)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl](pyridin-2-yl)amino] propanoate (INN)
    • beta-Alanin,N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-ethylester
    • PRADAXA (DABIGATRAN ETEXILATE)
    • 211915-06-9
    • AMY4198
    • DABIGATRAN ETEXILATE [MI]
    • MFCD18385005
    • Etexilate, Dabigatran
    • Dabigatran etexilate [USAN:INN:BAN]
    • AKOS015951090
    • HY-10274
    • beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, ethyl ester
    • 2E18WX195X
    • CCG-270280
    • DABIGATRAN ETEXILATE [WHO-DD]
    • Dabigatran etexilate [INN]
    • HMS3744O05
    • ethyl (Z)-3-(2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
    • Dabigatran etexilate- Bio-X
    • DB06695
    • UNII-2E18WX195X
    • ETHYL 3-(((2-(((4-(((HEXYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)(PYRIDIN-2-YL)AMINO)PROPANOATE
    • dabigatran-etexilate
    • Ethyl 3-{[(2-{[(4-{[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate
    • AC-22314
    • NS00007001
    • 1019206-66-6
    • DTXCID5031470
    • DABIGATRAN ETEXILATE (MART.)
    • Ethyl 3-{1-[2-({[4-({[(hexyloxy)carbonyl]amino}methanimidoyl)phenyl]amino}methyl)-1-methyl-1H-1,3-benzodiazol-5-yl]-N-(pyridin-2-yl)formamido}propanoate
    • BIBR 1048 BS RS1
    • Ethyl 3-(((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)(pyridin-2-yl)amino)propanoate
    • GTPL6379
    • DABIGATRAN ETEXILATE [USAN]
    • CS-0530
    • DABIGATRAN ETEXILATE [VANDF]
    • NCGC00262929-01
    • SB19225
    • Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
    • BD164344
    • D5904
    • FT-0650701
    • Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate
    • Pradax
    • EN300-1708005
    • BIBR-1048 (Dabigatran etexilate)
    • CAS-211915-06-9
    • 1610666-09-5
    • ethyl 3-(1-{2-[({4-[amino({[(hexyloxy)carbonyl]imino})methyl]phenyl}amino)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate
    • .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, ETHYL ESTER
    • N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-ss-Alanine Ethyl Ester; BIBR 1048; Prazaxa
    • DB-066446
    • ETHYL 3-{1-[2-({[4-({[(HEXYLOXY)CARBONYL]AMINO}METHANIMIDOYL)PHENYL]AMINO}METHYL)-1-METHYL-1,3-BENZODIAZOL-5-YL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE
    • NCGC00262929-10
    • Dabigatran hydrochloride
    • GLXC-10464
    • MDL: MFCD16038312
    • Renchi: 1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
    • Clave inchi: KSGXQBZTULBEEQ-UHFFFAOYSA-N
    • Sonrisas: O(C(/N=C(\C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C1=NC2C([H])=C(C(N(C3=C([H])C([H])=C([H])C([H])=N3)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])=O)C([H])=C([H])C=2N1C([H])([H])[H])/N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Atributos calculados

  • Calidad precisa: 627.31700
  • Masa isotópica única: 627.317
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 46
  • Cuenta de enlace giratorio: 17
  • Complejidad: 1000
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 154
  • Xlogp3: 5.3

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.24
  • Punto de fusión: 128-129°
  • Punto de ebullición: 827.9°C at 760 mmHg
  • Punto de inflamación: 454.5±37.1 °C
  • índice de refracción: 1.614
  • Disolución: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(159.30 mM)H2O : < 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 154.03000
  • Logp: 6.37590

Dabigatran etexilate Información de Seguridad

Dabigatran etexilate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Dabigatran etexilate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
BS-1001-5MG
Dabigatran etexilate
211915-06-9 >97%
5mg
£42.00 2025-02-08
Ambeed
A249359-5g
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
211915-06-9 98%
5g
$34.0 2025-02-20
Enamine
EN300-1708005-1.0g
ethyl 3-(1-{2-[({4-[amino({[(hexyloxy)carbonyl]imino})methyl]phenyl}amino)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate
211915-06-9 95%
1.0g
$93.0 2023-07-10
abcr
AB449606-1g
Dabigatran etexilate, 95%; .
211915-06-9 95%
1g
€984.00 2025-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-10 mg
Dabigatran etexilate
211915-06-9 98.19%
10mg
¥822.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-100 mg
Dabigatran etexilate
211915-06-9 98.19%
100MG
¥4917.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-5 mg
Dabigatran etexilate
211915-06-9 98.19%
5mg
¥552.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-200 mg
Dabigatran etexilate
211915-06-9 98.19%
200mg
¥7375.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024542-10mg
Dabigatran Etexilate,99%
211915-06-9 99%
10mg
¥149 2022-06-14
Ambeed
A249359-50mg
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
211915-06-9 98%
50mg
$6.0 2025-02-20

Dabigatran etexilate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
Referencia
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Referencia
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
Referencia
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Referencia
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
Referencia
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
Referencia
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Referencia
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Métodos de producción 8

Condiciones de reacción
Referencia
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Dabigatran etexilate Raw materials

Dabigatran etexilate Preparation Products

Dabigatran etexilate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:211915-06-9)Dabigatran etexilate
A1199695
Pureza:99%
Cantidad:100g
Precio ($):307.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:211915-06-9)Dabigatran etexilate
sfd13908
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe